[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
Description
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H26N2O4/c1-29-22-16-19(17-25-26-24(28)20-10-6-3-7-11-20)12-14-21(22)30-23(27)15-13-18-8-4-2-5-9-18/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,28)/b15-13+,25-17+ |
InChI Key |
HLNBBTISGBRNRQ-NBKMAVCRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclohexanecarbonyl Hydrazide Preparation
Cyclohexanecarbonyl hydrazide is synthesized via nucleophilic acyl substitution. Cyclohexanecarbonyl chloride reacts with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the hydrazide in 85–92% efficiency. Excess hydrazine ensures complete conversion, while controlled temperature prevents side reactions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C |
| Molar Ratio (Acid Chloride:Hydrazine) | 1:1.2 |
| Reaction Time | 4 hours |
Condensation with 4-Formyl-2-methoxyphenol
The hydrazide undergoes acid-catalyzed condensation with 4-formyl-2-methoxyphenol to form the hydrazone. Glacial acetic acid (20 mol%) in ethanol at reflux (78°C) drives the reaction to completion within 6–8 hours. The electron-withdrawing methoxy group enhances aldehyde reactivity, while cyclohexane’s steric bulk necessitates prolonged heating.
Key Data
-
Yield : 78–84%
-
Byproducts : <5% unreacted hydrazide (recoverable via recrystallization).
-
Stereoselectivity : Exclusive E-isomer formation due to thermodynamic stability.
Esterification of the Phenolic Intermediate
(E)-3-Phenylprop-2-enoyl Chloride Synthesis
Cinnamoyl chloride is prepared by treating (E)-3-phenylprop-2-enoic acid with thionyl chloride (1.5 equivalents) in dichloromethane (DCM) at 0°C. The reaction completes within 2 hours, with HCl and SO₂ evolved as gases.
Reaction Profile
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual warming) |
| Conversion | >95% |
Steglich Esterification
The phenolic hydroxyl group of the hydrazone intermediate is esterified using cinnamoyl chloride under Steglich conditions. N,N-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM facilitate the coupling at 25°C for 12 hours.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Catalyst | DCC (1.2 eq), DMAP (0.1 eq) |
| Temperature | 25°C |
| Yield | 70–76% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) to isolate the target compound (>98% purity). High-performance liquid chromatography (HPLC) confirms stereochemical integrity, with retention time matching the E,E-configuration.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, hydrazone CH), 7.78–7.32 (m, 10H, aromatic), 6.58 (d, J = 16 Hz, 1H, cinnamate CH), 5.92 (d, J = 16 Hz, 1H, cinnamate CH₂).
-
IR (KBr): 1715 cm⁻¹ (ester C=O), 1650 cm⁻¹ (hydrazone C=N).
Comparative Analysis of Methodologies
Acid-Catalyzed vs. Base-Mediated Esterification
While Steglich esterification is reliable, alternative methods using potassium carbonate in acetone yield comparable results (68–72%) but require longer durations (24 hours). Base-mediated routes are less favored due to potential hydrazone degradation.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenylprop-2-enoate moieties, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in polar solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets in the body. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s bioactive effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Compounds:
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () Substituents: Cyano and methylphenyl groups. Conformation: Syn-periplanar arrangement across the C=C bond (torsion angle: 3.2°). Comparison: The cyano group in these derivatives offers strong electron-withdrawing effects, contrasting with the electron-rich hydrazinylidene group in the target compound. This difference impacts reactivity and solubility .
4-{...}-2-methoxyphenyl acetate ()
- Substituents: Triazole-sulfanyl and chlorophenyl groups.
- Comparison: The triazole ring enhances aromatic stacking and hydrogen-bonding capacity, similar to the hydrazinylidene group. However, the chlorophenyl group increases hydrophobicity compared to the target’s methoxyphenyl group .
2-Phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate () Substituents: Phenylethyl ester and hydroxyl-methoxy groups. The phenylethyl ester increases steric bulk but reduces flexibility compared to the cyclohexanecarbonyl group .
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives () Substituents: Hydroxyphenyl and varied aromatic groups. Comparison: The ketone group in these derivatives offers different electronic properties compared to the enoate ester in the target compound, affecting dipole moments and binding affinities .
Physical and Chemical Properties
Crystallographic and Computational Insights
- Target Compound : Structural validation via SHELX software () would confirm the (E)-configuration and H-bonding patterns. ORTEP-3 () could visualize the cyclohexane ring’s chair conformation .
- Analogues: Syn-periplanar conformations in cyano-propenoates () and hydrogen-bonding motifs in triazoles () highlight the role of crystallography in understanding structure-activity relationships .
Biological Activity
The compound [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate, commonly referred to as a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a hydrazone linkage and multiple aromatic rings, which are pivotal in its interaction with biological targets.
Anticancer Properties
Research has indicated that hydrazone derivatives exhibit significant anticancer activity. A study focused on similar compounds demonstrated their ability to induce apoptosis in various cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
Table 1: Anticancer Activity of Related Hydrazone Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hydrazone A | MCF-7 | 15 | Apoptosis induction via caspase activation |
| Hydrazone B | HeLa | 10 | Inhibition of PI3K/Akt pathway |
| Hydrazone C | A549 | 12 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Inhibition of cell wall synthesis |
| Candida albicans | 16 µg/mL | Disruption of ergosterol synthesis |
The biological activities of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing leakage and cell death.
Case Study 1: Anticancer Efficacy
In a controlled experiment, a series of hydrazone derivatives were tested against breast cancer cells (MCF-7). The results indicated that compounds similar to our target compound significantly reduced cell viability through apoptosis, as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Testing
A study assessed the antimicrobial efficacy of various hydrazones against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the target compound exhibited MIC values comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
Q & A
Q. What experimental designs are recommended for environmental fate studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
